molecular formula C19H18O3Si B1594099 Methyltriphenoxysilane CAS No. 3439-97-2

Methyltriphenoxysilane

Cat. No. B1594099
CAS RN: 3439-97-2
M. Wt: 322.4 g/mol
InChI Key: DRXHEPWCWBIQFJ-UHFFFAOYSA-N
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Description

Methyltriphenoxysilane is a chemical compound with the CAS Number: 3439-97-2. It has a molecular weight of 322.44 and its linear formula is C19H18O3Si . It is stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The Methyltriphenoxysilane molecule contains a total of 43 bonds. These include 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings . The molecule is composed of 19 Carbon atoms, 18 Hydrogen atoms, 3 Oxygen atoms, and 1 Silicon atom .


Physical And Chemical Properties Analysis

Methyltriphenoxysilane is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Methyltriphenylphosphonium (TPMP)

1. Impact on Mitochondrial Function and Krebs Cycle

  • TPMP has been studied for its effects on cellular respiration and mitochondrial function. It was found that micromolar concentrations of TPMP can cause a progressive inhibition of cellular respiration in adherent cells without a marked effect on mitochondrial coupling. In permeabilized cells, the inhibition was limited to NADH-linked respiration. This suggests that TPMP impacts the Krebs cycle, particularly the 2-oxoglutarate dehydrogenase complex (OGDHC), indicating its potential for altering mitochondrial activity for experimental or therapeutic purposes (Elkalaf et al., 2016).

Safety And Hazards

Methyltriphenoxysilane is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl(triphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXHEPWCWBIQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348024
Record name Methyltriphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltriphenoxysilane

CAS RN

3439-97-2
Record name Methyltriphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Moedritzer, JR Van Wazer - Journal of Inorganic and Nuclear Chemistry, 1967 - Elsevier
… However, in the systems involving methyltriphenoxysilane, this was not the case. The shifts did … This effect probably is due to the methyltriphenoxysilane and methylhalophenoxysilanes …
Number of citations: 14 www.sciencedirect.com
K Moedritzer - Inorganica Chimica Acta, 1971 - Elsevier
Redistribution equilibria of the substituents Cl, Br, and I (System I), and Cl, Br, I, and OC 6 H 5 (System II) between the methylsilicon and methylgermanium moieties have been studied …
Number of citations: 3 www.sciencedirect.com

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